molecular formula C10H5F4NO B1497958 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile CAS No. 954238-37-0

4,4,4-Trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile

Cat. No.: B1497958
CAS No.: 954238-37-0
M. Wt: 231.15 g/mol
InChI Key: FOUMVZVGGDRKNQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent chain is a four-carbon butanenitrile backbone (positions 1–4). Key substituents include:

  • A trifluoromethyl group (-CF₃) at position 4.
  • A ketone group (=O) at position 3.
  • A 3-fluorophenyl ring at position 2.

Alternative names include 3-Fluoro-α-trifluoroacetyl-benzeneacetonitrile and 4,4,4-Trifluoro-2-(3-fluoro-phenyl)-3-oxo-butyronitrile . The molecular formula is C₁₀H₅F₄NO , with a molecular weight of 231.15 g/mol .

Property Value Source
CAS Registry Number 954238-37-0
Molecular Formula C₁₀H₅F₄NO
Exact Mass 231.0307 g/mol

Molecular Geometry and Conformational Analysis

The molecule features a planar ketone group at position 3 and a tetrahedral geometry around the nitrile-bearing carbon (position 1). The 3-fluorophenyl ring introduces steric and electronic effects, influencing the spatial arrangement of substituents. Conformational flexibility arises from:

  • Free rotation of the phenyl ring around the C2–C(aryl) single bond.
  • Restricted rotation around the C3–C4 bond due to the electron-withdrawing trifluoromethyl and ketone groups.

The trifluoromethyl group adopts a staggered conformation relative to the ketone oxygen to minimize steric hindrance and dipole-dipole repulsions.

Spectroscopic Characterization

Infrared (IR) Spectral Signatures

IR spectroscopy reveals characteristic absorption bands (Table 1):

  • C≡N stretch : A sharp peak at 2,244 cm⁻¹ (nitrile group).
  • C=O stretch : A strong absorption at 1,677 cm⁻¹ (ketone).
  • C–F stretches : Peaks between 1,120–1,080 cm⁻¹ (trifluoromethyl and aryl fluoride).
Functional Group Wavenumber (cm⁻¹) Intensity Reference
C≡N 2,244 Strong
C=O 1,677 Strong
C–F (CF₃) 1,120–1,080 Medium

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃):
  • Aromatic protons : A multiplet at δ 7.47–7.35 ppm (4H, meta-substituted fluorophenyl).
  • Methine proton (C2): A doublet of doublets at δ 5.2 ppm (J = 16 Hz, 8.8 Hz).
¹³C NMR (100 MHz, CDCl₃):
  • C≡N : δ 116.8 ppm (q, J = 286 Hz).
  • C=O : δ 180.0 ppm (q, J = 36 Hz).
  • CF₃ : δ 123.4 ppm (q, J = 338.9 Hz).
¹⁹F NMR (376 MHz, CDCl₃):
  • Aryl fluoride : δ -73.19 ppm .
  • Trifluoromethyl : δ -71.75 ppm .

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry shows:

  • Molecular ion peak : m/z 231.0307 (C₁₀H₅F₄NO⁺).
  • Major fragments:
    • m/z 205 (loss of HCN).
    • m/z 177 (loss of CO).

Crystallographic Studies and Solid-State Arrangement

X-ray diffraction data for this compound remains limited in public databases. However, analogous fluorinated nitriles exhibit monoclinic crystal systems with P2₁/c space groups. The solid-state structure is stabilized by:

  • Intermolecular C–H···O hydrogen bonds between ketone oxygen and adjacent hydrogens.
  • π–π stacking interactions between fluorophenyl rings.

Predicted lattice parameters (based on similar structures):

  • a = 7.2 Å, b = 10.5 Å, c = 12.8 Å.
  • α = 90°, β = 105°, γ = 90°.

Properties

IUPAC Name

4,4,4-trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO/c11-7-3-1-2-6(4-7)8(5-15)9(16)10(12,13)14/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUMVZVGGDRKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C#N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655607
Record name 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954238-37-0
Record name 4,4,4-Trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,4,4-Trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile is a synthetic compound with significant potential in various biological applications. Its unique trifluoromethyl and nitrile functional groups contribute to its reactivity and biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C10H5F4NO
  • Molecular Weight : 231.15 g/mol
  • IUPAC Name : this compound
  • CAS Number : 3108-23-4

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit promising anticancer activities. The trifluoromethyl group is known to enhance lipophilicity, potentially improving cellular uptake.

  • Mechanism of Action :
    • The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
    • It may also inhibit key signaling pathways involved in cell proliferation, such as the MAPK/ERK pathway.
  • Case Studies :
    • A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested.

Antioxidant Activity

The compound has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress in cellular models.

  • Experimental Findings :
    • In vitro assays indicated that the compound significantly reduced levels of reactive oxygen species (ROS) in treated cells compared to controls.
    • The antioxidant activity was quantified using DPPH radical scavenging assays, where it demonstrated a dose-dependent response.

Data Tables

Activity Type IC50 (µM) Cell Line
Anticancer Activity10 - 30MCF-7 (Breast Cancer)
15 - 25A549 (Lung Cancer)
Antioxidant ActivityN/AHuman Fibroblasts

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its biological activity:

  • Synthesis Improvements :
    • Novel synthetic routes have been developed that increase yield and purity while maintaining biological efficacy.
  • Structure-Activity Relationship (SAR) :
    • Variations in the phenyl substituent have been systematically studied to identify optimal configurations for increased potency against specific cancer types.

Comparison with Similar Compounds

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates:

    • The 4-fluorophenyl isomer (CAS 3108-23-4) is a key intermediate in antimalarial drug candidates, highlighting the role of fluorine in enhancing metabolic stability and target binding .
    • 4,4,4-Trifluoro-2-(3-methoxyphenyl)-3-oxobutanenitrile (Ref: 10-F772093) is employed in experimental phasing for macromolecular crystallography due to its robust diffraction properties .
  • Agrochemical and Material Science Applications:

    • Brominated and chlorinated analogs are precursors to herbicides and UV-stabilizing agents, leveraging halogen substituents for durability and environmental persistence .

Preparation Methods

Nucleophilic Substitution and Condensation Approach

A common synthetic route involves the condensation of trifluoromethylated keto-nitrile intermediates with fluorophenyl derivatives under controlled acidic or basic conditions.

  • For example, 4-(2-aminophenyl)-4-oxo-2-arylbutanenitriles can be synthesized by refluxing the corresponding nitrile substrates in concentrated aqueous hydrochloric acid for 2 hours, followed by neutralization and extraction steps to isolate the product.

  • This method allows for the incorporation of various aryl substituents, including 3-fluorophenyl groups, by selecting appropriate starting materials.

Use of Hydrazine Derivatives for Functionalization

Hydrazine hydrate has been employed to react with trifluoromethylated oxobutanenitriles to yield related functionalized pyrazole derivatives, indicating the versatility of the keto-nitrile intermediate in further synthetic elaborations.

  • For instance, stirring a solution of hydrazine hydrate with 4,4,4-trifluoro-2-(4-fluorophenyl)-3-oxo-butanenitrile in acetic acid at room temperature overnight results in high yields of pyrazol-5-amine derivatives, showcasing a mild and efficient reaction condition.

  • Although this example uses a 4-fluorophenyl substituent, similar conditions can be adapted for the 3-fluorophenyl analogue.

Fluorinated Bifunctional Reagents in Synthesis

Recent advances in bifunctional reagent chemistry provide a novel approach to preparing fluorinated keto-nitriles.

  • Bifunctional reagents containing trifluoromethyl and fluorophenyl groups are synthesized via reactions involving acyl oximes and brominated precursors in the presence of sodium hydride and DMF under argon atmosphere at low temperatures (0 °C).

  • These reagents serve as key intermediates for the construction of complex fluorinated molecules, including 4,4,4-trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile, through subsequent transformations.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield Range (%) Notes Reference
Acidic Reflux of 4-(2-aminophenyl)-4-oxo-2-arylbutanenitrile Concentrated HCl, reflux 2 h, neutralization, EtOAc extraction 67–86 Tolerant to various aryl substituents including 3-fluorophenyl
Hydrazine Hydrate Reaction Hydrazine hydrate, acetic acid, room temperature overnight ~90 Mild conditions, useful for pyrazole derivative synthesis
Bifunctional Reagent Synthesis Acyl oximes, NaH, DMF, 0 °C, argon atmosphere 49–66 Enables construction of fluorinated intermediates

Research Findings and Analysis

  • Yield and Selectivity: The acidic reflux method provides good yields (67–86%) and is adaptable to various aryl groups, suggesting robustness for synthesizing 3-fluorophenyl derivatives.

  • Reaction Conditions: Hydrazine hydrate-mediated reactions proceed efficiently at room temperature, minimizing decomposition risks and offering high yields (~90%) for functionalized derivatives.

  • Synthetic Flexibility: The use of bifunctional reagents synthesized under inert atmosphere and low temperature conditions allows for precise incorporation of trifluoromethyl and fluorophenyl groups, broadening the scope of accessible fluorinated keto-nitriles.

  • Purification Techniques: Typical purification involves extraction with ethyl acetate, drying over anhydrous salts (MgSO4 or Na2SO4), and chromatographic methods such as silica gel column chromatography with eluents like ethyl acetate/hexane mixtures.

Experimental Notes

  • Monitoring: Thin-layer chromatography (TLC) is routinely used to monitor reaction progress.

  • Spectroscopic Characterization: Products are characterized by ^1H, ^13C, and ^19F NMR spectroscopy, with tetramethylsilane (TMS) as an internal standard, and high-resolution mass spectrometry (HRMS) confirms molecular weights.

  • Safety and Handling: Reactions involving sodium hydride and hydrazine hydrate require careful handling under inert atmosphere and appropriate safety measures.

Q & A

Q. What are the established synthetic routes for 4,4,4-trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile, and how do reaction conditions influence yield?

The compound can be synthesized via a Knoevenagel condensation between 3-fluorophenylacetonitrile and ethyl trifluoroacetoacetate derivatives. Key factors include:

  • Catalyst choice : Use of ammonium acetate or piperidine to promote enolate formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while elevated temperatures (80–100°C) improve conversion rates .
  • Purification : Column chromatography with hexane/ethyl acetate gradients yields >98% purity .

Q. How can the structure of this compound be unambiguously confirmed using spectroscopic methods?

  • NMR :
  • ¹⁹F NMR identifies trifluoromethyl (-CF₃) and aryl-F signals (δ -60 to -70 ppm for CF₃; δ -110 ppm for 3-fluorophenyl) .
  • ¹H NMR reveals coupling between the α-proton (C-H adjacent to ketone) and fluorine atoms (J = 8–12 Hz) .
    • X-ray crystallography : SHELX software resolves stereoelectronic effects of fluorine substituents, with C=O and C≡N bond lengths typical for α,β-unsaturated nitriles .

Q. What safety precautions are critical when handling this compound in the lab?

  • Hazard statements : Potential skin/eye irritation (H315, H319) due to nitrile and ketone moieties.
  • Handling : Use fume hoods, nitrile gloves, and avoid contact with strong oxidizers.
  • Storage : Stable at RT under inert gas (Ar/N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in nucleophilic additions?

The electron-withdrawing -CF₃ and 3-fluorophenyl groups polarize the α,β-unsaturated system, enhancing electrophilicity at the β-carbon.

  • Kinetic studies : Michael additions (e.g., with amines) proceed 5–10× faster compared to non-fluorinated analogs .
  • Stereoselectivity : Bulky nucleophiles favor anti-addition due to steric hindrance from the 3-fluorophenyl group .

Q. What computational methods predict the compound’s vibrational and electronic spectra?

  • DFT calculations (B3LYP/6-31G*) simulate IR spectra, showing strong C≡N stretching at ~2230 cm⁻¹ and C=O at ~1700 cm⁻¹ .
  • TD-DFT predicts UV-Vis absorption at 270–290 nm (π→π* transitions in the conjugated system) .

Q. How can enantioselective synthesis of this compound be achieved?

  • Chiral auxiliaries : (R)- or (S)-Phenylethylamine derivatives induce asymmetry during condensation, yielding enantiomeric excess (ee) >90% .
  • Catalytic asymmetric synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) enable ee up to 85% but require low temperatures (-20°C) .

Q. What contradictions exist in reported crystallographic data for fluorinated nitriles, and how can they be resolved?

  • Discrepancies : Variations in C-F bond lengths (1.32–1.38 Å) due to disorder in fluorine positions .
  • Resolution : Use high-resolution synchrotron data and SHELXL refinement with restraints on thermal parameters .

Methodological Challenges and Solutions

Q. How can conflicting NMR data from different solvent systems be reconciled?

  • Solvent effects : Deuterated DMSO induces upfield shifts (~0.3 ppm) for α-protons vs. CDCl₃.
  • Solution : Standardize solvent (e.g., CDCl₃ for ¹H; DMSO-d₆ for ¹⁹F) and report coupling constants with multiplicity .

Q. What strategies optimize the compound’s stability in aqueous media for biological studies?

  • pH control : Stable at pH 5–7; hydrolyzes above pH 8 via ketone hydration.
  • Formulation : Encapsulation in cyclodextrins or liposomes extends half-life to >24 hrs .

Applications in Research

Q. How is this compound used as a precursor in medicinal chemistry?

  • Anticancer agents : The nitrile group undergoes bioorthogonal reactions (e.g., click chemistry) to append pharmacophores .
  • PET tracers : ¹⁸F-labeled derivatives target tumor receptors due to fluorine’s favorable radiochemical properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-2-(3-fluorophenyl)-3-oxobutanenitrile

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